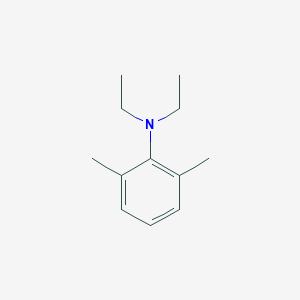

N,n-diethyl-2,6-dimethylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,n-diethyl-2,6-dimethylaniline is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N,N-Diethyl-2,6-dimethylaniline has the molecular formula C₁₂H₁₉N and is classified as a tertiary amine. Its structure consists of a dimethyl-substituted aniline with two ethyl groups attached to the nitrogen atom. The compound's unique structure contributes to its reactivity and utility in different chemical processes.

Pharmaceutical Applications

- Metabolite of Local Anesthetics : this compound is known as a metabolite of lidocaine, an anesthetic commonly used in medical procedures. Studies have shown that it can be detected in human urine after lidocaine administration, indicating its role in drug metabolism and potential implications for pharmacokinetics and safety assessments .

- Analytical Chemistry : The compound has been utilized in developing analytical methods for detecting polar pollutants in environmental samples. For instance, a liquid chromatographic system was designed to determine 2,6-DMA levels in tap water with a detection limit of 0.4 µg/L .

Industrial Applications

- Dye Manufacturing : this compound serves as an important intermediate in the production of various dyes. It reacts with other chemicals to form complex dye structures that are used in textiles and other materials .

- Antioxidants Production : The compound is also employed in synthesizing antioxidants that prevent oxidative degradation in rubber and plastics, enhancing the stability and longevity of these materials .

- Chemical Intermediates : As a versatile building block, this compound is utilized in synthesizing pesticides and other agrochemicals, contributing to agricultural productivity .

Toxicological Studies

Research has indicated that exposure to this compound can lead to various toxicological effects. Animal studies have shown that high doses can result in significant changes in hematological parameters and organ weights . The compound has also been investigated for its potential carcinogenic effects, particularly in nasal tissues of rats .

Case Studies

- Lidocaine Metabolism : A study conducted on patients receiving lidocaine treatment found elevated levels of 2,6-DMA-haemoglobin adducts, suggesting environmental exposure and biotransformation processes involving this compound .

- Environmental Monitoring : In a study assessing water quality, the presence of 2,6-DMA was monitored as an indicator of industrial pollution. The analytical method developed demonstrated its effectiveness in detecting low concentrations of this compound in water samples .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceuticals | Metabolite of lidocaine | Detected in urine post-administration |

| Analytical Chemistry | Detection of pollutants | Detection limit of 0.4 µg/L |

| Dye Manufacturing | Intermediate for dye production | Essential for synthesizing various dyes |

| Antioxidants | Used in rubber and plastics | Enhances stability against oxidative degradation |

| Toxicology | Effects on hematological parameters | Significant changes observed at high doses |

Análisis De Reacciones Químicas

Key Reactions:

-

Nitration :

Nitration occurs under strongly acidic conditions (e.g., HNO₃/H₂SO₄), yielding para-nitro derivatives. The reaction rate is slower compared to less hindered anilines . -

Halogenation :

Bromination (Br₂/FeBr₃) produces para-bromo derivatives, though competing N-bromination may occur .

N-Alkylation and Reductive Amination

The tertiary amine undergoes alkylation under specific catalytic conditions:

Example:

-

Reductive Amination with Aldehydes :

Using Pd/C and ammonium formate as a hydrogen donor in 2-propanol/water (9:1), N-alkylation proceeds via imine intermediates : Reaction Scheme : N N Diethyl 2 6 dimethylaniline+RCHOPd C NH HCO N R N N Diethyl 2 6 dimethylaniline

Oxidation Reactions

The tertiary amine is resistant to oxidation under mild conditions. Strong oxidants (e.g., KMnO₄/H⁺) degrade the aromatic ring, forming quinone derivatives .

Metabolic Oxidation:

In biological systems (e.g., rat liver microsomes), cytochrome P450 enzymes mediate N-deethylation and ring hydroxylation :N N Diethyl 2 6 dimethylanilineCYP450N Ethyl 2 6 dimethylaniline+CO

Coordination Chemistry

The lone pair on the nitrogen atom enables coordination with transition metals, though steric hindrance limits complex stability .

Example with Gold Catalysts:

In Friedel-Crafts alkylation, Au(I) complexes activate alkenes for electrophilic attack on the aromatic ring : Au L +Alkene→ R C C Au L EASAlkylated Product

Acid-Base Behavior

The compound exhibits weak basicity (pKa ≈ 5.2) due to steric inhibition of protonation at the nitrogen .

Thermal Stability

Decomposition above 200°C produces toxic fumes (NOₓ, CO) and aromatic fragments .

Propiedades

Número CAS |

3995-38-8 |

|---|---|

Fórmula molecular |

C12H19N |

Peso molecular |

177.29 g/mol |

Nombre IUPAC |

N,N-diethyl-2,6-dimethylaniline |

InChI |

InChI=1S/C12H19N/c1-5-13(6-2)12-10(3)8-7-9-11(12)4/h7-9H,5-6H2,1-4H3 |

Clave InChI |

KECFTDQVRIBMCH-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=C(C=CC=C1C)C |

SMILES canónico |

CCN(CC)C1=C(C=CC=C1C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.